molecular formula C10H9FO4 B13543970 4-Ethoxy-3-fluoro-5-formylbenzoic acid

4-Ethoxy-3-fluoro-5-formylbenzoic acid

Cat. No.: B13543970
M. Wt: 212.17 g/mol
InChI Key: NIGROGRUONBYKE-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Ethylation: Introduction of the ethoxy group to the benzoic acid derivative.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Formylation: Introduction of the formyl group through a formylation reaction.

These reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoro-5-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: 4-Ethoxy-3-fluoro-5-carboxybenzoic acid.

    Reduction: 4-Ethoxy-3-fluoro-5-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-fluoro-5-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-5-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluoro and ethoxy groups influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-formylbenzoic acid: Similar structure but lacks the ethoxy group.

    3-Fluoro-4-formylbenzoic acid: Similar structure with different positioning of the formyl and fluoro groups.

Uniqueness

4-Ethoxy-3-fluoro-5-formylbenzoic acid is unique due to the presence of all three functional groups (ethoxy, fluoro, and formyl) on the benzoic acid core. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

4-ethoxy-3-fluoro-5-formylbenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-9-7(5-12)3-6(10(13)14)4-8(9)11/h3-5H,2H2,1H3,(H,13,14)

InChI Key

NIGROGRUONBYKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)O)C=O

Origin of Product

United States

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